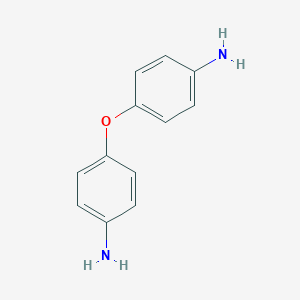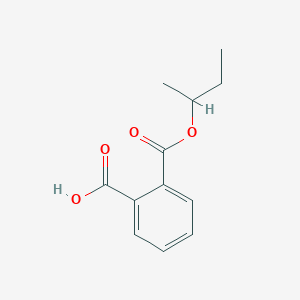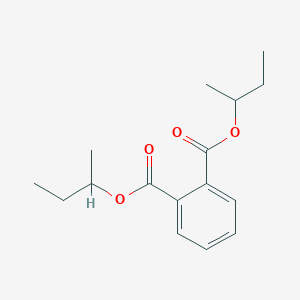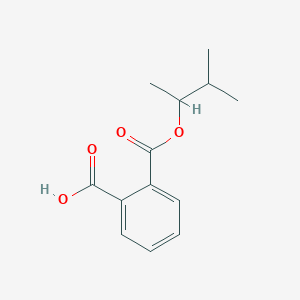
Mono(1,2-dimethylpropyl) phthalate
概要
説明
Mono(1,2-dimethylpropyl) phthalate is an organic compound with the chemical formula C13H16O4 It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility and durability of plastic products
準備方法
Synthetic Routes and Reaction Conditions
Mono(1,2-dimethylpropyl) phthalate can be synthesized through the esterification of phthalic anhydride with 1,2-dimethylpropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride and 1,2-dimethylpropanol, are mixed in a reactor along with an acid catalyst. The mixture is heated to a specific temperature to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester.
化学反応の分析
Types of Reactions
Mono(1,2-dimethylpropyl) phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and other carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
科学的研究の応用
Mono(1,2-dimethylpropyl) phthalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
作用機序
The mechanism of action of mono(1,2-dimethylpropyl) phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can bind to hormone receptors and interfere with normal hormonal signaling pathways. This can lead to various biological effects, including alterations in gene expression and disruption of normal cellular functions.
類似化合物との比較
Mono(1,2-dimethylpropyl) phthalate can be compared to other phthalate esters such as:
- Dimethyl phthalate (DMP)
- Diethyl phthalate (DEP)
- Dibutyl phthalate (DBP)
- Di(2-ethylhexyl) phthalate (DEHP)
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Compared to other phthalates, it may exhibit different reactivity and interactions with biological systems, making it a compound of interest for specialized applications.
特性
IUPAC Name |
2-(3-methylbutan-2-yloxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8(2)9(3)17-13(16)11-7-5-4-6-10(11)12(14)15/h4-9H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRMLQSJNSDUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198284-10-5 | |
| Record name | Mono(1,2-dimethylpropyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198284105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONO(1,2-DIMETHYLPROPYL) PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C1881FM43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)
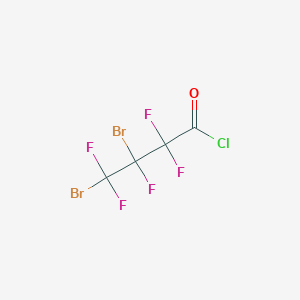
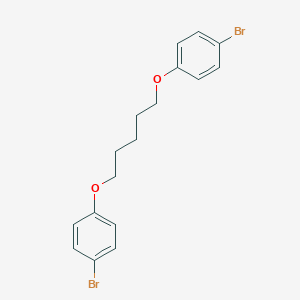


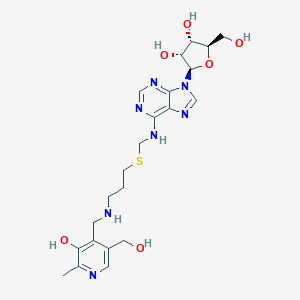
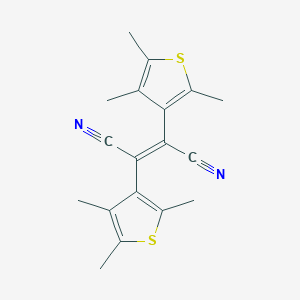

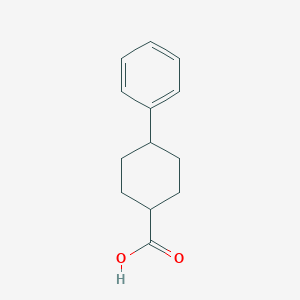
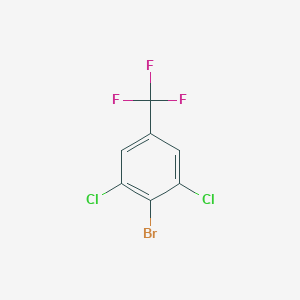
![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
